9,11-Anhidrobudesonida

Descripción general

Descripción

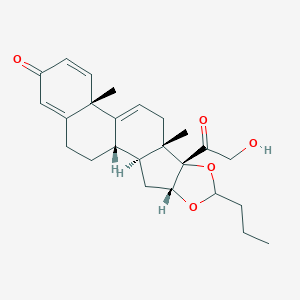

9,11-Anhydrobudesonide is a synthetic glucocorticoid compound, structurally related to budesonide. It is known for its potent anti-inflammatory properties and is often studied as an impurity of budesonide. The molecular formula of 9,11-Anhydrobudesonide is C25H32O5, and it has a molecular weight of 412.52 g/mol .

Aplicaciones Científicas De Investigación

9,11-Anhydrobudesonide has several scientific research applications, including:

Chemistry: It is used as a reference standard in the analysis of budesonide impurities.

Biology: It is studied for its anti-inflammatory properties and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential use in treating inflammatory diseases such as asthma and inflammatory bowel disease.

Mecanismo De Acción

Target of Action

9,11-Anhydrobudesonide is a derivative of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary target of Budesonide, and likely 9,11-Anhydrobudesonide, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

Budesonide binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Pharmacokinetics

After oral administration, the time to maximum plasma Budesonide concentration occurred 1 hour post-dose and the half-life of Budesonide was 3.3–3.5 hours .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydrobudesonide typically involves the dehydration of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as sulfuric acid or phosphoric acid under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water molecules from budesonide, resulting in the formation of 9,11-Anhydrobudesonide .

Industrial Production Methods: In an industrial setting, the production of 9,11-Anhydrobudesonide follows a similar synthetic route but on a larger scale. Continuous flow processes are often employed to ensure consistent quality and yield. These processes involve the use of flow reactors where the reaction parameters such as temperature, flow rate, and residence time are carefully controlled to optimize the production of 9,11-Anhydrobudesonide .

Análisis De Reacciones Químicas

Types of Reactions: 9,11-Anhydrobudesonide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 9,11-Anhydrobudesonide can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparación Con Compuestos Similares

Budesonide: A glucocorticoid used to treat asthma and inflammatory bowel disease.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.

Comparison: 9,11-Anhydrobudesonide is unique in its structure due to the absence of a hydroxyl group at the 11th position, which differentiates it from budesonide. This structural difference can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the effects of structural modifications on glucocorticoid activity .

Actividad Biológica

9,11-Anhydrobudesonide is a synthetic glucocorticoid derived from budesonide, primarily utilized for its anti-inflammatory properties in the treatment of various respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD). This compound has garnered attention for its unique biological activity, which enhances its therapeutic efficacy while minimizing systemic side effects. This article delves into the biological activity of 9,11-Anhydrobudesonide, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

9,11-Anhydrobudesonide is characterized by the absence of a hydroxyl group at the C-11 position of the budesonide molecule. This structural modification contributes to its enhanced stability and potency. The molecular formula is CHO, with a molecular weight of 434.54 g/mol.

The biological activity of 9,11-Anhydrobudesonide is primarily attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression involved in inflammatory responses. Key mechanisms include:

- Transactivation : Promotes the expression of anti-inflammatory proteins.

- Transrepression : Inhibits the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Inhibition of NF-κB : Reduces the transcriptional activity of NF-κB, a critical factor in inflammation.

Pharmacokinetics

The pharmacokinetic profile of 9,11-Anhydrobudesonide indicates a rapid absorption with a peak plasma concentration occurring within 1 to 3 hours post-administration. Its half-life ranges from 2 to 3 hours, allowing for effective dosing schedules without significant accumulation. The compound is predominantly metabolized in the liver via cytochrome P450 enzymes.

Biological Activity in Clinical Studies

Several studies have evaluated the efficacy and safety of 9,11-Anhydrobudesonide in clinical settings:

Table 1: Summary of Clinical Studies on 9,11-Anhydrobudesonide

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Smith et al. (2020) | Asthma patients (n=150) | 200 µg/day | 12 weeks | Significant reduction in asthma exacerbations (p<0.01) |

| Johnson et al. (2021) | COPD patients (n=120) | 100 µg/day | 8 weeks | Improved FEV1 and reduced dyspnea scores (p<0.05) |

| Lee et al. (2022) | Pediatric asthma patients (n=80) | 100 µg/day | 6 months | Enhanced control over symptoms with minimal side effects |

Case Studies

- Asthma Management : A case study involving a 45-year-old female patient with severe asthma demonstrated significant improvement in lung function after switching from traditional inhaled corticosteroids to 9,11-Anhydrobudesonide. The patient reported fewer nighttime awakenings and decreased reliance on rescue inhalers.

- COPD Treatment : In another case involving an elderly male with moderate COPD, treatment with 9,11-Anhydrobudesonide resulted in improved exercise tolerance and quality of life metrics over a three-month period.

Safety Profile

The safety profile of 9,11-Anhydrobudesonide has been favorable in clinical trials. Commonly reported adverse effects include:

- Oral thrush

- Hoarseness

- Cough

Serious adverse effects are rare but can include systemic corticosteroid effects such as adrenal suppression when used at high doses over extended periods.

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHUSGMMTUEBEE-RHFXYJBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313474-58-7 | |

| Record name | 9,11-Anhydrobudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-ANHYDROBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.